2-[(4-fluorobenzyl)sulfanyl]-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide
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Overview
Description
2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a phenoxyethyl carbamoyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-Fluorophenylmethyl Sulfide: This can be achieved by reacting 4-fluorobenzyl chloride with sodium sulfide under anhydrous conditions.
Preparation of 2-Phenoxyethyl Isocyanate: This intermediate can be synthesized by reacting 2-phenoxyethanol with phosgene.
Coupling Reaction: The final step involves the coupling of 4-fluorophenylmethyl sulfide with 2-phenoxyethyl isocyanate in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide
- 2-{[(4-Methylphenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide
Uniqueness
The presence of the fluorine atom in 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs
Properties
Molecular Formula |
C29H25FN2O3S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[[2-[(4-fluorophenyl)methylsulfanyl]benzoyl]amino]-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C29H25FN2O3S/c30-22-16-14-21(15-17-22)20-36-27-13-7-5-11-25(27)29(34)32-26-12-6-4-10-24(26)28(33)31-18-19-35-23-8-2-1-3-9-23/h1-17H,18-20H2,(H,31,33)(H,32,34) |
InChI Key |
GUOFQKWXIIWRHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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